3-Methanesulfinyl-2-methylpropanoic acid
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Overview
Description
3-Methanesulfinyl-2-methylpropanoic acid is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.2 g/mol This compound is characterized by the presence of a methanesulfinyl group attached to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfinyl-2-methylpropanoic acid typically involves the oxidation of 3-methylthio-2-methylpropanoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfoxide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone derivative.
Reduction: The compound can be reduced back to 3-methylthio-2-methylpropanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: 3-Methylthio-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfinyl-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfinyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
- 3-Methylthio-2-methylpropanoic acid
- 3-Methanesulfonyl-2-methylpropanoic acid
- 2-Methyl-3-(methylthio)propanoic acid
Uniqueness: 3-Methanesulfinyl-2-methylpropanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This functional group allows for selective oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-3-methylsulfinylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-4(5(6)7)3-9(2)8/h4H,3H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUYWEFEKTWXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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